molecular formula C16H16F3N3O4S2 B2598231 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034542-75-9

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2598231
CAS RN: 2034542-75-9
M. Wt: 435.44
InChI Key: XFJCHXCXMOKZHD-UHFFFAOYSA-N
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Description

N-2,5-Dimethylphenylthioureido Acid Derivatives are being explored as potential scaffolds for new antimicrobial candidates targeting multidrug-resistant pathogens . They have shown promising results against Gram-positive strains, including tedizolid/linezolid-resistant S. aureus, as well as emerging fungal pathogens .


Chemical Reactions Analysis

The 4-substituted thiazoles 3h, and 3j with naphthoquinone-fused thiazole derivative 7 have shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study explored the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound displayed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it useful as a Type II photosensitizer for photodynamic therapy in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

Another research focused on the synthesis of celecoxib derivatives, revealing compounds with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The studies showed no significant tissue damage in liver, kidney, colon, and brain, with some compounds displaying modest inhibition of HCV NS5B RdRp activity, indicating potential for therapeutic agent development (Küçükgüzel et al., 2013).

Anticancer Activity and ADMET Studies

Further research into sulfonamide derivatives showed marked anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines, with in silico ADMET studies helping to develop new compounds with high selectivity (Karakuş et al., 2018).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized, exhibiting potent cytotoxic activity against lung and liver carcinoma cell lines and significant antimicrobial activity. This suggests their potential as effective antiproliferative agents (Abd El-Gilil, 2019).

Mechanism of Action

While the exact mechanism of action is not specified, these compounds have demonstrated antimicrobial activity against various strains of bacteria and fungi .

Future Directions

Given their promising antimicrobial activity, N-2,5-Dimethylphenylthioureido Acid Derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4S2/c1-21-13-7-3-4-8-14(13)22(28(21,25)26)11-10-20-27(23,24)15-9-5-2-6-12(15)16(17,18)19/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJCHXCXMOKZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

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